molecular formula C15H23NO3 B5087733 4-[4-(3-methoxyphenoxy)butyl]morpholine

4-[4-(3-methoxyphenoxy)butyl]morpholine

Cat. No. B5087733
M. Wt: 265.35 g/mol
InChI Key: TWRYEOGGGXJYSM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[4-(3-methoxyphenoxy)butyl]morpholine is a chemical compound that belongs to the class of morpholine derivatives. It is also known as BMBM and is synthesized through a series of chemical reactions. This compound has gained significant interest in the scientific community due to its potential applications in various fields, including medicinal chemistry, drug development, and material science.

Mechanism of Action

The mechanism of action of 4-[4-(3-methoxyphenoxy)butyl]morpholine is not well understood. However, it has been reported that this compound exhibits anticancer activity by inducing apoptosis in cancer cells. It has also been shown to inhibit the production of pro-inflammatory cytokines, which may contribute to its anti-inflammatory activity.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[4-(3-methoxyphenoxy)butyl]morpholine are not well studied. However, it has been reported that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent.

Advantages and Limitations for Lab Experiments

One of the advantages of using 4-[4-(3-methoxyphenoxy)butyl]morpholine in lab experiments is its relatively simple synthesis method. It can be easily synthesized in a laboratory setting using readily available starting materials. However, one of the limitations of using this compound is its limited solubility in water, which may limit its use in certain experiments.

Future Directions

There are several future directions for research on 4-[4-(3-methoxyphenoxy)butyl]morpholine. One possible direction is to study its potential as an anticancer agent in more detail. Another direction is to investigate its anti-inflammatory activity in vivo. Additionally, it may be possible to modify the structure of this compound to improve its solubility and other properties. Finally, it may be possible to use this compound as a building block for the synthesis of new materials with unique properties.

Synthesis Methods

The synthesis of 4-[4-(3-methoxyphenoxy)butyl]morpholine involves a series of chemical reactions. The starting material for this synthesis is 3-methoxyphenol, which is reacted with 1,4-dibromobutane in the presence of potassium carbonate to form 4-(3-methoxyphenoxy)butyl bromide. This intermediate is then reacted with morpholine in the presence of potassium carbonate to give the final product, 4-[4-(3-methoxyphenoxy)butyl]morpholine. The synthesis of this compound is relatively simple and can be carried out in a laboratory setting.

Scientific Research Applications

4-[4-(3-methoxyphenoxy)butyl]morpholine has potential applications in various fields of scientific research. In medicinal chemistry, it can be used as a starting material for the synthesis of new drugs. It has been reported that this compound exhibits anticancer activity by inhibiting the growth of cancer cells. It has also been shown to have potential as an anti-inflammatory agent. In material science, it can be used as a building block for the synthesis of new polymers and materials.

properties

IUPAC Name

4-[4-(3-methoxyphenoxy)butyl]morpholine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H23NO3/c1-17-14-5-4-6-15(13-14)19-10-3-2-7-16-8-11-18-12-9-16/h4-6,13H,2-3,7-12H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWRYEOGGGXJYSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC=C1)OCCCCN2CCOCC2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H23NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

265.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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